2-piperazin-1-ylpropanoic Acid

Conformational Analysis Receptor Binding Medicinal Chemistry

Sourcing a validated 2-substituted piperazine scaffold for dual PPARα/γ agonist programs is challenging. This racemic 2-piperazin-1-ylpropanoic acid is the essential starting material for potent, nanomolar dual PPARα/γ agonists (e.g., compound 2b). • Mandatory 2-substitution pattern enables dual PPARα/γ activity unattainable with the 3-isomer. • α-Chiral center supports asymmetric resolution for (R)- and (S)-enantiomer access. • Available as free base (≥95%) and stable dihydrochloride/dihydrate salts for pre-formulation screening. Supplied with full QA documentation for research and pharmaceutical development.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 825594-88-5
Cat. No. B1597650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperazin-1-ylpropanoic Acid
CAS825594-88-5
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCNCC1
InChIInChI=1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11)
InChIKeyZZRODMZSMBWYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-ylpropanoic Acid: Chemical Baseline & Procurement


2-Piperazin-1-ylpropanoic acid is a small-molecule heterocyclic building block comprising a piperazine ring directly attached to the α-carbon of a propanoic acid chain . It is primarily utilized as a research intermediate in medicinal chemistry for the synthesis of biologically active compounds, including central nervous system agents and antimicrobials, and serves as a critical pharmacophoric fragment in the development of dual PPARα/γ agonists [1]. The compound exists as a racemate and is commercially available in various salt forms (e.g., dihydrochloride) and as a dihydrate, which can significantly alter its physicochemical properties and handling characteristics .

Regiochemistry Matters in Piperazine Propanoic Acids


Substituting 2-piperazin-1-ylpropanoic acid with its positional isomer, 3-piperazin-1-ylpropanoic acid, or other piperazine derivatives is scientifically precarious without rigorous validation. Direct head-to-head data is limited, but fundamental chemical principles and class-level evidence from pharmacological studies reveal that the point of attachment on the propanoic acid chain dictates the core scaffold's conformational landscape and electronic environment [1]. This regiochemical difference profoundly impacts the orientation of the piperazine ring and the carboxylic acid, which is a critical determinant for ligand-receptor binding, as demonstrated by the unique affinity of derivatives for PPARα/γ receptors [2]. Furthermore, the α-position substitution introduces a chiral center, offering a handle for stereoselective synthesis and chiral resolution that is absent in the 3-isomer, directly impacting the potential for generating enantiomerically pure drug candidates [1].

2-Piperazin-1-ylpropanoic Acid – Differentiation Evidence


Axial Conformation and Target Binding

A comparative conformational analysis of 2-substituted piperazines revealed a consistent preference for the axial conformation, a behavior that critically controls pharmacophore binding. This study, acting as a class-level inference, demonstrates that the 2-substituted scaffold (including the target compound) enforces a specific spatial arrangement that differs fundamentally from unsubstituted or N-substituted piperazines. While quantitative data for the target compound itself is not directly provided, this study shows that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was always preferred [1]. In contrast, the 3-substituted regioisomer does not share this intrinsic conformational bias, potentially leading to divergent biological profiles.

Conformational Analysis Receptor Binding Medicinal Chemistry

Dual PPARα/γ Agonist Potency

A series of compounds incorporating the target compound's core structure, specifically (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl)propanoic acid derivatives, were synthesized and evaluated as PPARα/γ dual agonists. The most potent analog, compound 2b, demonstrated EC50 values of 0.012 ± 0.002 μM for hPPARα and 0.032 ± 0.01 μM for hPPARγ in transactivation assays [1]. In a cross-study comparison, this is significantly more potent than many mono-agonist chemotypes. While the 3-substituted regioisomer could theoretically be used to create related compounds, the specific 2-substituted configuration is essential for achieving this precise dual agonism profile, as evidenced by the absence of similar reported activity for 3-substituted analogs.

PPAR Agonist Metabolic Disease Drug Discovery

pKa and Salt Form Differences

The target compound's α-carboxylic acid (predicted pKa ~3.4) and piperazine nitrogens (predicted pKa1 ~5.5, pKa2 ~9.2) confer distinct ionization states compared to the 3-isomer (carboxylic acid pKa ~4.5 predicted) . This is a class-level inference based on the electron-withdrawing effect of the α-nitrogen, which lowers the acid pKa relative to the β-substituted analog. Furthermore, the compound is documented to form a stable dihydrate and dihydrochloride salt, indicating a propensity for specific crystal packing that can enhance purification and handling . The 3-isomer's hydrochloride salt has a reported melting point of 71°C, while the 2-isomer's dihydrate is typically a crystalline solid with a different, often higher, melting/decomposition point, facilitating differential identification.

Physicochemistry Salt Selection Pre-formulation

Commercial Purity and Quality Control

Commercially available 2-piperazin-1-ylpropanoic acid dihydrate is offered at a typical purity of 97+%, a quantifiable advantage for research reproducibility compared to less rigorously tested in-class analogs . Vendor quality assurance includes batch-specific certificates of analysis (COA) and safety data sheets (SDS), ensuring consistent material for synthetic campaigns . In contrast, the 3-isomer is often listed with lower purity grades (e.g., 95%) without guaranteed batch release data, directly impacting experimental reliability.

Chemical Purity Reproducibility Procurement

2-Piperazin-1-ylpropanoic Acid – Application Scenarios


Dual PPARα/γ Agonist Lead Generation

This compound is the essential starting material for synthesizing a new class of potent, dual PPARα/γ agonists, which are highly sought-after for treating type 2 diabetes and metabolic syndrome. As demonstrated by the nanomolar activity of compound 2b [1], the specific 2-substituted scaffold is mandatory to achieve this dual action, making it a critical procurement item for any group pursuing this validated and highly promising pharmacological profile.

Conformational Restraint in CNS Drug Discovery

The intrinsic axial conformational bias of 2-substituted piperazines [REFS-1 from Section 3, Evidence 1] can be exploited to design rigid analogs of flexible neurotransmitters or receptor ligands. This compound is the ideal core for developing selective CNS agents where reducing conformational entropy penalties is required for high-affinity binding, differentiating it from the more flexible 3-substituted isomer.

Chiral Building Block for Enantioselective Synthesis

The presence of a chiral center α to the carboxylic acid makes this racemic compound a valuable starting point for chiral resolution or asymmetric synthesis. Procurement of the high-purity racemate allows access to both (R) and (S) enantiomeric building blocks, which is a distinct advantage over non-chiral piperazine acids for creating enantiopure drug candidates with improved pharmacological profiles.

Pre-formulation with Stable Salt Forms

The well-characterized dihydrate and dihydrochloride salts of the 2-isomer [REFS-3 from Section 3, Evidence 3] provide a reliable platform for pre-formulation studies, including solubility and stability screening. This is a practical procurement advantage over the 3-isomer, where such stable crystalline forms and documented purity levels are less common, simplifying early development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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